Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Overview
Description
Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an acetamide group, a phenylthio group, and a piperidinyl group with tetramethyl substitution. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves multiple steps, starting with the preparation of the piperidinyl precursor. One common method involves the catalytic hydrogenation of triacetoneamine to produce 2,2,6,6-tetramethyl-4-piperidinol . This intermediate is then reacted with phenylthiol and acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. For example, the catalytic hydrogenation step can be optimized using promoter-modified catalysts such as CuCr/Al2O3 with Sr promoter to achieve nearly complete conversion and high selectivity . This approach not only improves the yield but also reduces the cost and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can engage in specific binding interactions, while the piperidinyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for modification in synthetic chemistry.
Properties
IUPAC Name |
2-phenylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-16(2)10-13(11-17(3,4)19-16)18-15(20)12-21-14-8-6-5-7-9-14/h5-9,13,19H,10-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBGYDQFKFTRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358435 |
Source
|
Record name | Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109172-40-9 |
Source
|
Record name | Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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